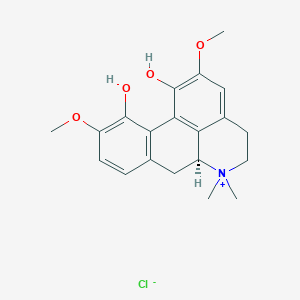

Magnoflorine, chloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVJLBTYWBXDBP-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6681-18-1 | |

| Record name | Magnoflorine, chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6681-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thalictrine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006681181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnoflorine, chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthetic Pathways and Regulation of Magnoflorine

Precursor Identification and Metabolic Intermediates

The biosynthetic journey to magnoflorine (B1675912) begins with the primary precursor, L-tyrosine. nih.gov Through a series of enzymatic steps, L-tyrosine is converted into two key derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.govnih.gov The first committed step in the biosynthesis of all BIAs is the condensation of these two molecules, a reaction catalyzed by norcoclaurine synthase (NCS), to yield (S)-norcoclaurine. nih.govnih.gov

Following its formation, (S)-norcoclaurine undergoes a sequence of modifications, including O-methylations, N-methylation, and aromatic ring hydroxylation. These steps lead to the formation of (S)-reticuline, a pivotal metabolic intermediate. nih.govresearchgate.net (S)-reticuline stands at a crucial crossroads in BIA metabolism, serving as the direct precursor not only for aporphine (B1220529) alkaloids like magnoflorine but also for numerous other structural subclasses, including morphinans and protoberberines. wikipedia.orgnih.govnih.gov

| Precursor/Intermediate | Description | Role in Pathway |

| L-Tyrosine | Aromatic amino acid | The primary building block for the entire pathway. nih.gov |

| Dopamine | Neurotransmitter derived from L-tyrosine | One of the two initial condensation substrates. nih.gov |

| 4-hydroxyphenylacetaldehyde | Aldehyde derived from L-tyrosine | The second initial condensation substrate. nih.gov |

| (S)-Norcoclaurine | The first committed intermediate | Product of the initial condensation reaction. nih.gov |

| (S)-Reticuline | Central branch-point intermediate | The direct substrate for the formation of the aporphine core. wikipedia.orgnih.gov |

| (S)-Corytuberine | Aporphine alkaloid intermediate | The direct precursor to magnoflorine. wikipedia.orgnih.gov |

| Tembetarine (B92082) | Quaternary benzylisoquinoline alkaloid | An intermediate in an alternative pathway to magnoflorine. nih.govnih.gov |

Enzymatic Transformations in Aporphine Alkaloid Synthesis

The conversion of the benzylisoquinoline scaffold of (S)-reticuline into the aporphine structure of magnoflorine is accomplished through specific and highly regulated enzymatic transformations.

(S)-Reticuline is the central substrate from which the aporphine core is generated. wikipedia.org Its unique structure allows for an intramolecular C-C phenol (B47542) coupling reaction, which is the defining step in the formation of aporphine alkaloids. nih.govnih.govrsc.org This reaction establishes the characteristic tetracyclic ring system of compounds like magnoflorine.

The key enzymatic step, the intramolecular C-C phenol coupling of (S)-reticuline, is catalyzed by a specific cytochrome P450 enzyme known as CYP80G2, or (S)-corytuberine synthase. nih.govnih.govnih.gov This enzyme facilitates an oxidative coupling between carbon 8 (C8) of the isoquinoline (B145761) ring and carbon 2' (C2') of the benzyl (B1604629) group of (S)-reticuline. nih.gov This reaction, which requires both NADPH and oxygen, produces the aporphine alkaloid (S)-corytuberine. nih.gov The characterization of CYP80G2 from Coptis japonica was a significant breakthrough in understanding magnoflorine biosynthesis. nih.govsci-hub.se

The final step in the primary biosynthetic pathway is the N-methylation of (S)-corytuberine to yield magnoflorine. wikipedia.orgnih.gov This reaction converts the tertiary amine of (S)-corytuberine into a quaternary ammonium (B1175870) ion, a defining feature of magnoflorine. nih.govnih.gov In Coptis japonica, it has been shown that S-adenosyl-L-methionine:coclaurine N-methyltransferase (CNMT) can catalyze this conversion. nih.govnih.gov

Research in opium poppy (Papaver somniferum) has identified a distinct enzyme, reticuline (B1680550) N-methyltransferase (RNMT), that efficiently catalyzes the N-methylation of (S)-corytuberine. nih.gov This research also illuminated an alternative pathway where RNMT first N-methylates (S)-reticuline to form the quaternary alkaloid tembetarine. nih.govnih.gov Subsequently, a CYP80G2-like enzyme is proposed to catalyze the C-C coupling of tembetarine to form magnoflorine directly. nih.govnih.gov

(S)-corytuberine is the immediate precursor to magnoflorine in the main biosynthetic route. wikipedia.orgnih.govnih.gov Its formation from (S)-reticuline via the action of CYP80G2 is the critical cyclization step that creates the aporphine scaffold. nih.govnih.govnih.gov The synthesis of (±)-corytuberine has also been achieved chemically through the reaction of (±)-reticuline N-oxide with cuprous chloride, mimicking the oxidative cyclization that occurs biologically. rsc.org

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Norcoclaurine synthase | NCS | Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde. nih.gov | Dopamine, 4-hydroxyphenylacetaldehyde | (S)-Norcoclaurine |

| (S)-corytuberine synthase | CYP80G2 | Catalyzes intramolecular C-C phenol coupling. nih.govnih.govnih.gov | (S)-Reticuline | (S)-Corytuberine |

| Coclaurine N-methyltransferase | CNMT | Catalyzes the final N-methylation step in some species. nih.govnih.gov | (S)-Corytuberine | Magnoflorine |

| Reticuline N-methyltransferase | RNMT | Catalyzes N-methylation of reticuline and corytuberine (B190840) in opium poppy. nih.gov | (S)-Reticuline, (S)-Corytuberine | Tembetarine, Magnoflorine |

Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of magnoflorine is under tight genetic control, ensuring that the necessary enzymes are produced in the correct tissues and at the appropriate times. The genes encoding these enzymes are often expressed in specific cell types or organs. nih.govresearchgate.net For instance, studies in opium poppy show that BIA biosynthesis involves a complex interplay between different cell types within the phloem system, including companion cells, sieve elements, and laticifers, which may require the transport of metabolic intermediates between cells. nih.gov

The identification of genes involved in the pathway, such as CYP80G2 from Coptis japonica, has been crucial. nih.govsci-hub.se Modern approaches combining transcriptomics (analyzing gene expression) and metabolomics (analyzing metabolite profiles) in various plant organs have been instrumental in identifying candidate genes for the entire pathway in species like Croton draco. nih.gov

The regulation of these biosynthetic genes occurs primarily at the transcriptional level. nih.govmdpi.com While specific transcription factors for magnoflorine biosynthesis are still being fully elucidated, it is known that transcription factor families such as MYB, bHLH (basic helix-loop-helix), and WD40-repeat proteins often form complexes to regulate secondary metabolite pathways, including other alkaloids and flavonoids. nih.govmdpi.com Furthermore, functional genomics techniques, such as virus-induced gene silencing (VIGS), have been used to confirm gene function. Suppressing the RNMT gene in opium poppy led to a significant decrease in magnoflorine accumulation and a corresponding increase in its precursor, corytuberine, providing direct evidence of the enzyme's role in vivo. nih.gov

Transcriptomic and Metabolomic Approaches to Pathway Elucidation

The elucidation of the biosynthetic pathway of magnoflorine, a quaternary aporphine alkaloid, has been significantly advanced through the integration of transcriptomic and metabolomic approaches. nih.govnih.govresearchgate.net These methodologies, often referred to as "multi-omics," provide a comprehensive view of the genetic and chemical processes occurring within an organism, enabling researchers to identify candidate genes and key enzymes involved in the synthesis of specific secondary metabolites. nih.govnih.govresearchgate.net

A pivotal study in Croton draco utilized an integrated analysis of the transcriptome and metabolome across various plant organs, including roots, stem, leaves, and flowers, to gain insights into magnoflorine biosynthesis. nih.govnih.govresearchgate.net Transcript profiles were generated using high-throughput RNA-sequencing, while targeted and high-resolution untargeted metabolomic profiling was also performed. nih.govnih.gov This combined approach allowed for the identification of transcripts encoding enzymes involved in the metabolic pathway of magnoflorine and provided evidence for the presence of pathway intermediates. nih.gov

The general understanding of magnoflorine biosynthesis, primarily derived from studies in Coptis japonica, suggests that the aporphine scaffold is produced from (S)-reticuline through a C-C phenol coupling reaction catalyzed by a cytochrome P450 enzyme (CYP80G2), resulting in (S)-corytuberine. nih.gov Subsequently, (S)-corytuberine is N-methylated to produce magnoflorine. nih.gov The multi-omics approach in C. draco helped to identify candidate genes encoding the key enzymes for these steps. nih.gov

Similar integrated transcriptomic and metabolomic strategies have been employed in other plant species to investigate the biosynthesis of related benzylisoquinoline alkaloids (BIAs). For instance, in Sinomenium acutum, this approach was used to predict the biosynthetic pathways of sinomenine, magnoflorine, and tetrahydropalmatine (B600727) and to screen for candidate genes. researchgate.netfrontiersin.org The combination of full-length transcriptome sequencing and metabolite analysis is proving to be a highly efficient and cost-effective method for elucidating the biosynthetic pathways of plant secondary metabolites. frontiersin.org

These studies demonstrate that while the core biosynthetic machinery may be present in various plant organs, the accumulation of final products and their intermediaries can be tissue-specific, suggesting a complex process involving the translocation of compounds between different cell types. nih.govnih.govresearchgate.net The integration of transcriptomics and metabolomics is crucial for unraveling these complex regulatory networks. frontiersin.org

Table 1: Key Findings from Transcriptomic and Metabolomic Studies on Magnoflorine Biosynthesis in Croton draco

| Research Area | Key Findings | Reference |

| Methodology | Integrated analysis of transcriptome (RNA-seq) and metabolome (targeted and untargeted profiling) across roots, stem, leaves, inflorescences, and flowers. | nih.govnih.govresearchgate.net |

| Pathway Elucidation | Identified candidate genes for enzymes involved in the conversion of (S)-reticuline to (S)-corytuberine and its subsequent N-methylation to magnoflorine. | nih.gov |

| Enzyme Identification | Provided evidence for the enzymes involved in magnoflorine synthesis in C. draco. | nih.gov |

| Intermediate Accumulation | Showed that biosynthetic intermediaries may be translocated between different cells for accumulation. | nih.govnih.govresearchgate.net |

Relationship to Taspine (B30418) Biosynthesis

Magnoflorine is considered a probable biosynthetic precursor to taspine, another important alkaloid with wound-healing and antitumor properties. nih.gov The proposed biosynthetic pathway suggests that taspine is formed from (+)-magnoflorine through a series of enzymatic reactions. nih.gov

The conversion of magnoflorine to taspine is thought to involve the Hofmann elimination of the quaternary aporphine, leading to the formation of magnoflorine methine. nih.gov This is followed by the oxidation of the double bond between C9 and C10 and subsequent lactonization to yield the final taspine structure. nih.govresearchgate.net

While this pathway has been proposed, the specific enzymes that catalyze these transformation steps in plants have not yet been functionally characterized. nih.gov Consequently, identifying the candidate genes for these enzymes through homology-based searches is not currently feasible. nih.gov

Research on Croton draco has provided significant insights into this biosynthetic relationship. Metabolomic analysis of different plant organs revealed the presence of magnoflorine in the methanolic fractions of several organs. nih.gov However, magnoflorine was notably absent in the latex harvested from the main trunk, where taspine is known to accumulate. nih.gov This observation suggests that magnoflorine is synthesized in certain cell types and then likely transported to other cells, such as laticifers, where it is converted into taspine. nih.gov

A laboratory synthesis has demonstrated the chemical feasibility of converting magnoflorine into taspine, further supporting the proposed biogenetic relationship. rsc.org This was achieved through the ozonation of diacetylmagnoflorine methine, followed by oxidation and lactonization, which successfully afforded taspine. rsc.org

The integrated "omics" studies in C. draco provide a foundational framework for future functional studies aimed at identifying and characterizing the specific enzymes responsible for the conversion of magnoflorine to taspine. nih.gov Such knowledge could ultimately be used for metabolic engineering to enhance the production of these valuable alkaloids in plants or microbial hosts. nih.gov

Table 2: Proposed Biosynthetic Steps from Magnoflorine to Taspine

| Step | Intermediate Compound | Proposed Reaction | Status of Enzymatic Characterization |

| 1 | (+)-Magnoflorine | Hofmann elimination | Enzymes not yet functionally characterized |

| 2 | Magnoflorine methine | Oxidation of C9-C10 double bond | Enzymes not yet functionally characterized |

| 3 | Oxidized intermediate | Lactonization | Enzymes not yet functionally characterized |

| 4 | Taspine | - | - |

Mechanistic Elucidation at the Cellular and Molecular Levels

Receptor Binding and Ligand-Target Interactions

Magnoflorine's pharmacological effects are initiated by its interaction with specific cellular receptors. Studies have identified it as an agonist at the β2-adrenergic receptor. wikipedia.org Additionally, its activity has been linked to the GABAergic system. In neuroblastoma cells, magnoflorine (B1675912) induces an intracellular influx of chloride ions, an effect that is reversed by the GABA-A receptor antagonist bicuculline (B1666979), suggesting a direct or indirect interaction with the GABA-A receptor complex. caymanchem.com Computational studies involving molecular docking have also been employed to investigate the binding profile of magnoflorine to specific targets like glycogen (B147801) synthase kinase 3β (GSK-3β), indicating potential hydrogen bonding and close contacts with amino acid residues such as VAL214. researchgate.net

Intracellular Signaling Pathway Modulation

Magnoflorine exerts significant influence over multiple intracellular signaling pathways that are central to inflammation, cell survival, and metabolism.

One of the key pathways regulated by magnoflorine is the nuclear factor-kappa B (NF-κB) signaling cascade. wikipedia.org It has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines like IL-6 and IL-8. caymanchem.commdpi.com This inhibitory effect extends to the PI3K/Akt/NF-κB signaling axis. nih.gov

Furthermore, magnoflorine modulates the mitogen-activated protein kinase (MAPK) pathways. mdpi.com It can suppress the phosphorylation of p38, ERK, and JNK in certain contexts, contributing to its anti-inflammatory effects. mdpi.com Conversely, in other models, it has been observed to enhance the phosphorylation of JNK1/2, ERK1/2, and p38 MAPKs. mdpi.com A significant finding is its ability to inhibit the phosphorylated c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in neuronal apoptosis and the pathology of Alzheimer's disease. mdpi.comresearchgate.net

The compound also interacts with the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/Akt/mTOR) pathway. Co-treatment with doxorubicin (B1662922) and magnoflorine strongly inhibited the activation of this pathway in breast cancer cells. mdpi.com In contrast, it has been shown to upregulate Akt phosphorylation in LPS-primed macrophages. mdpi.com

Additionally, magnoflorine has been found to regulate the AMP-activated protein kinase (AMPK) pathway. It can alleviate the inactivation of AMPK, which is a key regulator of cellular energy balance and autophagy. amegroups.org This modulation of the AMPK/autophagy axis is believed to contribute to its protective effects against cardiac remodeling. amegroups.org

Magnoflorine demonstrates a notable impact on neuronal calcium homeostasis, a critical process for proper neuron function, where disruptions can lead to cell dysfunction and apoptosis. nih.govmdpi.com Its effects are particularly evident through its influence on parvalbumin (PV), a high-affinity calcium-binding protein that plays a vital role in buffering intracellular calcium ions in inhibitory GABAergic neurons. mdpi.comnih.gov

Studies in mice have shown that administration of magnoflorine can significantly increase the number and size of parvalbumin-immunoreactive (PV-IR) neurons in various fields of the hippocampus (CA1, CA2, CA3). mdpi.comnih.govmdpi.comnih.gov This effect suggests a potential role for magnoflorine in modulating Ca2+ metabolism and protecting neurons from excessive calcium accumulation. mdpi.comnih.govnih.gov The increase in PV-IR neurons may enhance the brain's capacity to buffer calcium, thereby promoting neuronal homeostasis and offering neuroprotection. mdpi.comnih.govnih.gov

| Hippocampal Region | Observed Effect of Magnoflorine Administration | Reference |

|---|---|---|

| CA1, CA2, CA3 | Statistically significant increase in the average number of PV-IR neurons. mdpi.comnih.gov | mdpi.comnih.gov |

| General Hippocampus | Increased size of PV-IR neurons, particularly at a 20 mg/kg dose. mdpi.comnih.gov | mdpi.comnih.gov |

| CA1 | Significant positive correlation between magnoflorine dose and the average number of PV-IR neurons. nih.gov | nih.gov |

| Hippocampal Nerve Fibers | No statistically significant differences observed in the mean number of PV-IR nerve fibers in some studies mdpi.commdpi.comnih.gov, while another noted a significant decrease at a 50 mg/kg dose. mdpi.com | mdpi.commdpi.comnih.gov |

Magnoflorine's interaction with ion channels is a key aspect of its molecular mechanism. Research has shown that at a concentration of 10 μM, magnoflorine induces an intracellular influx of chloride ions in neuroblastoma cells. caymanchem.com This effect points towards a modulation of chloride channel activity. The reversal of this influx by the GABA-A receptor antagonist bicuculline strongly suggests that magnoflorine's effect on chloride channels is mediated, at least in part, through the GABA-A receptor complex. caymanchem.com

Gene Expression and Protein Regulation Studies

Magnoflorine significantly modulates the expression of various genes and the activity of numerous proteins involved in critical cellular processes such as apoptosis, inflammation, and oxidative stress.

In the context of apoptosis, magnoflorine has been shown to promote programmed cell death in certain cancer cells by increasing the levels of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov It also enhances the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Regarding inflammation, magnoflorine treatment reduces the expression of inflammatory cytokines such as iNOS, COX-2, IL-6, and IL-8. nih.gov It also downregulates matrix metalloproteinases (MMPs), including MMP-1, 2, 3, 9, and 13, which are involved in tissue degradation during inflammatory processes. nih.gov This anti-inflammatory action is linked to its inhibition of the NF-κB and MAPK signaling pathways. mdpi.com

Magnoflorine also influences the cellular antioxidant response. It can increase the expression of antioxidative stress-related proteins by activating the Keap1-Nrf2/HO-1 signaling pathway. nih.govresearchgate.net This includes upregulating key proteins like Nrf2 (Nuclear factor erythroid-2 related factor 2), NQO1, and HO-1 (Heme oxygenase-1), which protect cells from oxidative damage. researchgate.net

| Process | Protein/Gene | Effect of Magnoflorine | Reference |

|---|---|---|---|

| Apoptosis | Bax | Increased expression | nih.gov |

| Bcl-2 | Decreased expression | nih.gov | |

| Active Caspase-3 | Increased activity | nih.gov | |

| Inflammation | NF-κB | Inhibited activation/expression | wikipedia.orgcaymanchem.commdpi.com |

| iNOS, COX-2, IL-6, IL-8 | Reduced expression | nih.gov | |

| MMPs (1, 2, 3, 9, 13) | Reduced expression | nih.gov | |

| Oxidative Stress | Nrf2, NQO1, HO-1 | Increased expression | researchgate.net |

| p-JNK | Inhibited | mdpi.comresearchgate.net | |

| Metabolism/Autophagy | p-AMPK | Upregulated | amegroups.org |

Enzymatic Inhibition and Activation Profiling

Magnoflorine has been identified as an inhibitor of several key enzymes, which contributes to its diverse pharmacological activities.

One of its most noted effects is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov By inhibiting AChE, magnoflorine can increase acetylcholine levels in the synaptic cleft, a mechanism that is beneficial for cognitive function. nih.gov Studies have demonstrated its significant inhibitory activity against AChE, with an IC50 value of less than 10 μg/mL in some assays. nih.gov

Magnoflorine also acts as a reversible, competitive inhibitor of the α-glucosidase enzyme. mdpi.com This enzyme is involved in the digestion of carbohydrates, and its inhibition can help to suppress postprandial plasma glucose levels. mdpi.com

Furthermore, the effect of magnoflorine on cytochrome P450 (CYP450) isoforms has been evaluated. These enzymes are crucial for the metabolism of a wide range of drugs and xenobiotics. mdpi.com In one study, magnoflorine isolated from Coptidis rhizoma did not show an inhibitory effect on several tested CYP450 isoforms at concentrations up to 100 µM. mdpi.com

| Enzyme | Effect | Mechanism/Significance | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition | Increases acetylcholine levels, potential for cognitive enhancement. mdpi.comnih.gov | mdpi.comnih.gov |

| α-Glucosidase | Inhibition | Reversible, competitive inhibition; suppresses plasma glucose levels. mdpi.com | mdpi.com |

| Cytochrome P450 (CYP450) Isoforms | No significant inhibition (up to 100 µM) | Low potential for drug-drug interactions via this mechanism. mdpi.com | mdpi.com |

| Aldose Reductase | Inhibition | Contributes to anti-diabetic effects. mdpi.com | mdpi.com |

Cellular Membrane Interactions and Permeability Studies

The ability of magnoflorine to interact with and permeate cellular membranes, particularly the blood-brain barrier (BBB), is crucial for its central nervous system activities. As a quaternary ammonium (B1175870) ion, magnoflorine is characterized by high polarity and good water solubility. mdpi.com Despite this, studies have confirmed its ability to cross the blood-brain barrier and exert central actions. mdpi.comresearchgate.net

However, its natural permeability and bioavailability can be low due to poor liposolubility. nih.gov To address this, researchers have developed novel formulations. The creation of a magnoflorine-phospholipid complex has been shown to significantly improve its lipophilicity and oil-water partition coefficient. researchgate.netnih.govnih.govtandfonline.com This complex enhances the permeability of magnoflorine across the BBB, leading to higher concentrations in the brain and extending its duration in the bloodstream. researchgate.netnih.govnih.govtandfonline.com Infrared spectrum studies of this complex confirm the interaction between magnoflorine and the phospholipid, which is key to its enhanced membrane permeability. nih.gov Additionally, magnoflorine has shown protective effects against membrane damage induced by lysophosphatidylcholine (B164491) in rat erythrocytes. caymanchem.com

Pharmacokinetic Profiles of Magnoflorine and Its Formulations

Absorption, Distribution, and Elimination Characteristics

Pharmacokinetic studies have consistently shown that magnoflorine (B1675912) exhibits low oral bioavailability, coupled with a high rate of absorption and elimination researchgate.netnih.gov. Following oral administration in rats, magnoflorine is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) observed to be as early as 0.3 hours nih.gov. However, its absolute bioavailability has been reported to be approximately 22.6% nih.gov.

The distribution of magnoflorine is wide and rapid. Studies have shown that it distributes to various tissues, with the highest concentrations typically found in the liver, followed by the heart, spleen, and lung nih.gov. Despite its wide distribution, its inherent properties limit its ability to effectively cross the blood-brain barrier tandfonline.com.

Elimination of magnoflorine is also a rapid process. The elimination half-life (t1/2) after intravenous administration in rats is approximately 1.5 hours nih.gov. This rapid clearance contributes to its low systemic exposure after oral administration.

Table 1: Pharmacokinetic Parameters of Magnoflorine in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng/mL*h) | t1/2 (h) | Absolute Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|---|

| Oral | 15 | 487.3 ± 155.6 | 0.5 | 1645.6 ± 551.4 | 13.2 ± 8.2 | 22.6 | nih.gov |

| Intravenous | 5 | - | - | 2430.0 ± 636.8 | 1.5 ± 0.7 | - | nih.gov |

| Oral (in decoction) | 40 | 1050 ± 260 | 3.33 ± 1.51 | 10890 ± 2150 | 5.38 ± 1.41 | - | nih.gov |

| Oral (with Berberine) | 40 | 890 ± 190 | 2.17 ± 1.47 | 8970 ± 1850 | 4.87 ± 1.23 | - | nih.gov |

Impact of Co-occurring Compounds in Herbal Matrices on Bioavailability

The bioavailability of magnoflorine can be significantly influenced by the presence of other compounds within herbal extracts. Notably, co-administration with berberine (B55584), another isoquinoline (B145761) alkaloid often found alongside magnoflorine in medicinal plants, has been shown to alter its pharmacokinetic profile researchgate.netnih.gov.

Studies have demonstrated that when magnoflorine is administered as part of a Cortex phellodendri decoction, which naturally contains berberine, its absorption and elimination rates are decreased, leading to an increase in its bioavailability nih.gov. The area under the curve (AUC), a measure of total drug exposure, and the elimination half-life (t1/2) of magnoflorine were approximately twofold higher when administered in the decoction compared to the pure compound nih.gov. The time to reach maximum concentration (Tmax) was also significantly prolonged, from 0.3 hours to 3.33 hours nih.gov.

The co-administration of magnoflorine with berberine alone replicated these effects to a large extent, suggesting that berberine is a key interacting compound nih.gov. This interaction is thought to be due to the inhibition of drug-metabolizing enzymes and/or efflux transporters in the intestine and liver by berberine, leading to reduced first-pass metabolism and enhanced absorption of magnoflorine.

Strategies for Bioavailability Enhancement

To overcome the inherent pharmacokinetic limitations of magnoflorine, various formulation strategies have been explored to enhance its bioavailability and facilitate its delivery to target sites, such as the brain.

Phospholipid Complex Formulations

One promising approach is the formulation of magnoflorine into a phospholipid complex. This involves the complexation of magnoflorine with phospholipids, which can improve its lipophilicity and, consequently, its absorption across biological membranes nih.govnih.govresearchgate.net.

A magnoflorine-phospholipid complex was successfully prepared with a high encapsulation efficiency of 99% (w/w) tandfonline.comnih.gov. This complex significantly improved the oil-water partition coefficient of magnoflorine, indicating enhanced lipophilicity nih.govnih.govresearchgate.net. In vivo studies in animal models demonstrated that the phospholipid complex extended the duration of magnoflorine in the blood and significantly enhanced its permeation across the blood-brain barrier nih.govnih.govresearchgate.net.

Table 2: Characteristics of Magnoflorine-Phospholipid Complex

| Parameter | Value | Reference |

|---|---|---|

| Encapsulation Efficiency | 99% (w/w) | tandfonline.comnih.gov |

| Oil-Water Partition Coefficient | Significantly improved | nih.govnih.govresearchgate.net |

| Blood-Brain Barrier Permeation | Enhanced | nih.govnih.govresearchgate.net |

Nanoparticle-Based Delivery Systems (e.g., Chitosan-Collagen Nanocapsules)

Nanoparticle-based delivery systems represent another advanced strategy to improve the pharmacokinetic profile of magnoflorine. Chitosan-collagen nanocapsules loaded with magnoflorine have been developed and characterized acs.orgnih.gov.

These nanocapsules have been shown to have a small particle size, which is advantageous for crossing biological barriers acs.org. An in vitro study of magnoflorine-loaded chitosan-collagen nanocapsules (MF-CCNc) demonstrated their potential for sustained release of the compound acs.orgnih.gov. In vivo studies have further suggested that these nanocapsules can ameliorate cognitive deficits in animal models, indicating their ability to deliver magnoflorine to the brain acs.orgnih.govnih.gov. The nanoparticle formulation is believed to protect magnoflorine from degradation and facilitate its transport across the blood-brain barrier acs.orgnih.gov.

Table 3: Characteristics of Magnoflorine-Loaded Chitosan-Collagen Nanocapsules

| Parameter | Value | Reference |

|---|---|---|

| Particle Size | ~12 ± 2 nm | acs.org |

| Encapsulation Efficiency | 76 ± 1% | acs.org |

| In Vitro Release | Sustained | acs.orgnih.gov |

| Blood-Brain Barrier Permeation | Implied by in vivo efficacy | acs.orgnih.govnih.gov |

Blood-Brain Barrier Permeation Studies

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its efficacy in treating central nervous system disorders. As a quaternary ammonium (B1175870) compound, magnoflorine has inherently low permeability across the BBB tandfonline.com.

However, formulation strategies have shown significant promise in overcoming this limitation. In vivo blood-brain distribution studies have confirmed that magnoflorine-phospholipid complexes significantly improve the permeability of magnoflorine across the BBB, leading to increased concentrations in the brain nih.govnih.govresearchgate.net. Similarly, while direct quantitative data on the BBB permeation of magnoflorine-loaded chitosan-collagen nanocapsules is still emerging, their demonstrated neuroprotective effects in animal models strongly suggest enhanced brain delivery acs.orgnih.govnih.gov.

Quantitative analysis has shown that after intraperitoneal administration in mice, magnoflorine can be detected in the brain tissue, confirming its ability to cross the BBB to some extent even in its free form mdpi.comnih.gov. However, the concentrations achieved are low, with a plasma-to-brain ratio of approximately 6:1 mdpi.com. This underscores the importance of formulation strategies to enhance its central nervous system bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.